tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate
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Overview
Description
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a chemical compound that belongs to the class of organic compounds known as isoindolines. This compound is characterized by the presence of a tert-butyl ester group and a bromo-substituted isoindoline moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate isoindoline derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the isoindoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols .
Scientific Research Applications
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. The carbonyl group in the isoindoline moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A related compound with similar reactivity but lacking the isoindoline moiety.
Isoindoline derivatives: Compounds with similar structural features but different substituents on the isoindoline ring.
Bromo-substituted esters: Compounds with a bromo group and an ester functional group, but different alkyl or aryl substituents.
Uniqueness
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to the combination of its tert-butyl ester group and the bromo-substituted isoindoline moiety. This combination imparts specific reactivity and binding properties that are not found in other similar compounds .
Biological Activity
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
The molecular formula is C13H14BrN1O3, with a molecular weight of approximately 303.16 g/mol. The presence of a bromine atom and an isoindole moiety suggests potential reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances electrophilic character, making it capable of forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may inhibit specific biochemical pathways, leading to desired therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation through various signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies have demonstrated that isoindole derivatives possess antibacterial and antifungal properties, which could be explored further for developing novel antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- In vitro Studies : A study involving isoindole derivatives showed that they significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- In vivo Studies : Animal models treated with isoindole derivatives demonstrated reduced tumor growth rates compared to control groups. These findings support the potential application of such compounds in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Targeting specific kinases |
Table 2: Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Tert-butyl 2-(4-bromoisoindole)acetate | Isoindole derivative | Anticancer, Antimicrobial |
Lenalidomide | Isoindoline derivative | Anticancer |
Thalidomide | Isoindoline derivative | Immunomodulatory |
Properties
Molecular Formula |
C14H16BrNO3 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl 2-(7-bromo-3-oxo-1H-isoindol-2-yl)acetate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-12(17)8-16-7-10-9(13(16)18)5-4-6-11(10)15/h4-6H,7-8H2,1-3H3 |
InChI Key |
HVEZTOLWPKCHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC2=C(C1=O)C=CC=C2Br |
Origin of Product |
United States |
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